1-(哌啶-4-基甲基)哌啶-2-酮二盐酸盐

描述

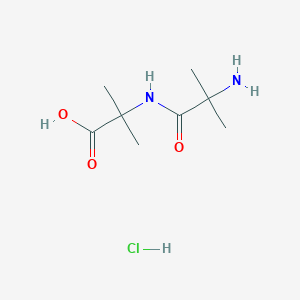

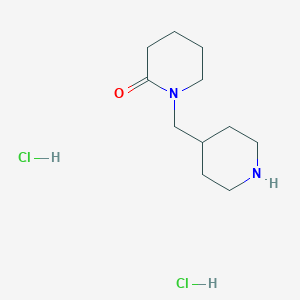

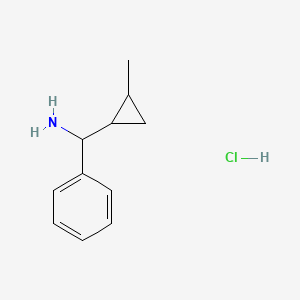

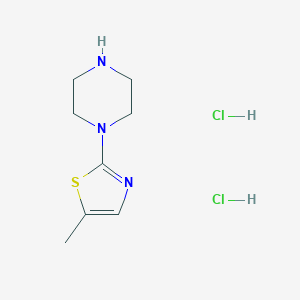

“1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1315367-83-9 . It has a molecular weight of 269.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-piperidinylmethyl)-2-piperidinone dihydrochloride . The InChI code is 1S/C11H20N2O.2ClH/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10;;/h10,12H,1-9H2;2*1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.21 . It is a solid substance at room temperature . The InChI key for this compound is CCAOZSMVOXZOQD-UHFFFAOYSA-N .科学研究应用

1. Antitumor Activity

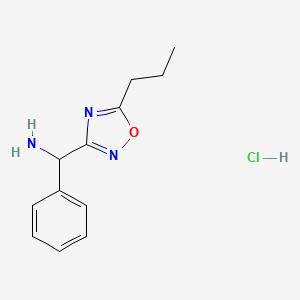

7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan), a derivative closely related to the chemical structure of interest, has been a focal point in cancer research. As a semisynthetic analogue of camptothecin (CPT), CPT-11 demonstrated substantial antitumor activity against various cancers, including lung, colorectal, and cervical cancers in clinical trials. This compound is particularly notable for its mechanism involving the inhibition of topoisomerase I, crucial in DNA replication and cell division, highlighting its potential in chemotherapy regimens (Rowinsky et al., 1994).

2. HIV-1 Protease Inhibition

Compounds structurally similar to 1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride have been explored for their potential in treating HIV. L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, is one such example. The metabolites of this compound were thoroughly studied to understand its pharmacokinetics and the role of specific metabolic pathways in its elimination (Balani et al., 1995).

3. Enhancement of Bioavailability

The bioavailability enhancement properties of piperidine compounds, a key component in the structure , have been recognized in scientific research. Piperine, a derivative of piperidine, has been shown to significantly improve the absorption of various substances, including iron and medications, highlighting its potential to enhance the efficacy of dietary supplements and drugs (Fernández-Lázaro et al., 2020).

4. Malaria Treatment

Dihydroartemisinin-piperaquine, incorporating a piperidine structure, has been effectively used in treating malaria, demonstrating its efficacy as a preventive measure against this disease. The compound's effectiveness in reducing the incidence of malaria, parasitemia, and anemia in specific populations underscores its significance in antimalarial treatment strategies (Nankabirwa et al., 2014).

5. Antipsychotic and Cognitive Enhancement Effects

Piperidine structures have been involved in the development of treatments for psychiatric conditions. For instance, compounds like carpipramine and CX516, which have piperidine as a core component, have been investigated for their antipsychotic properties and potential cognitive enhancement effects in the treatment of schizophrenia (Eckmann, 1976); (Marenco et al., 2002); (Marenco et al., 2002).

安全和危害

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

1-(piperidin-4-ylmethyl)piperidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.2ClH/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10;;/h10,12H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAOZSMVOXZOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)